molecular formula C14H17Cl2N3OS B11460261 (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine

Cat. No.: B11460261
M. Wt: 346.3 g/mol
InChI Key: HQXSJBGYQWMNLG-LBPRGKRZSA-N
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Description

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine is a complex organic compound that features a unique structure combining a sulfanyl group, an oxadiazole ring, and a substituted butan-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The 2,6-dichlorobenzyl sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Butan-1-amine Moiety: This step often involves amination reactions using appropriate amine precursors and coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The chlorines on the benzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Sulfoxides and Sulfones: from oxidation.

    Reduced heterocycles: from reduction.

    Substituted benzyl derivatives: from nucleophilic substitution.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery due to its unique structure.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Explored for use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine is not fully understood but is believed to involve interactions with specific molecular targets. The sulfanyl and oxadiazole groups may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutan-1-amine
  • (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-triazol-2-yl}-3-methylbutan-1-amine

Comparison:

  • The oxadiazole ring in the title compound provides unique electronic properties compared to thiadiazole and triazole analogs.
  • The presence of the sulfanyl group in combination with the oxadiazole ring may enhance its reactivity and potential biological activity.
  • The specific substitution pattern on the benzyl group can influence the compound’s overall stability and reactivity.

This detailed article provides a comprehensive overview of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17Cl2N3OS

Molecular Weight

346.3 g/mol

IUPAC Name

(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H17Cl2N3OS/c1-8(2)6-12(17)13-18-19-14(20-13)21-7-9-10(15)4-3-5-11(9)16/h3-5,8,12H,6-7,17H2,1-2H3/t12-/m0/s1

InChI Key

HQXSJBGYQWMNLG-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Canonical SMILES

CC(C)CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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